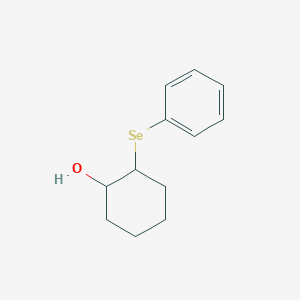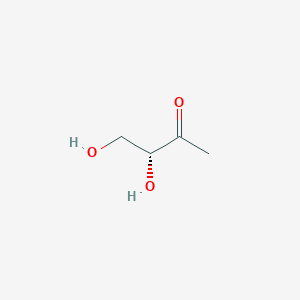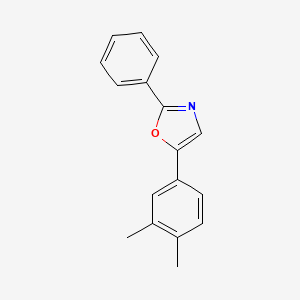
N,N'-Tetramethylenebis(2-aminobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Tetramethylenebis(2-aminobenzamide) is an organic compound with the molecular formula C18H22N4O2. It is a derivative of 2-aminobenzamide, which is known for its various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(2-aminobenzamide) typically involves the reaction of 2-aminobenzamide with a suitable linking agent. One common method is the reaction of 2-aminobenzamide with a diamine, such as tetramethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N’-Tetramethylenebis(2-aminobenzamide) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Tetramethylenebis(2-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives .
Aplicaciones Científicas De Investigación
N,N’-Tetramethylenebis(2-aminobenzamide) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Tetramethylenebis(2-aminobenzamide) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular function. This inhibition can result in the reactivation of silenced genes and the induction of apoptosis in cancer cells . The compound’s ability to bind to zinc ions in the active site of HDACs is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities but lower potency.
N,N’-Dimethylenebis(2-aminobenzamide): Another derivative with different linking groups, leading to variations in biological activity and chemical reactivity.
Uniqueness
N,N’-Tetramethylenebis(2-aminobenzamide) is unique due to its specific linking group, which enhances its ability to interact with molecular targets and increases its stability. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
69583-10-4 |
|---|---|
Fórmula molecular |
C18H22N4O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-amino-N-[4-[(2-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12,19-20H2,(H,21,23)(H,22,24) |
Clave InChI |
PWJSEKIRPOGWSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)


![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)


![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)


